molecular formula C18H21ClN2O4S2 B2430053 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946284-06-6

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2430053
CAS RN: 946284-06-6
M. Wt: 428.95
InChI Key: PAPDEZOEGHRGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide derivatives are synthesized through various chemical reactions involving sulfonamides with different functional groups. For example, the synthesis of new sulfonamide derivatives activating certain cellular pathways demonstrates the chemical versatility and potential biological relevance of these compounds in cancer research (Cumaoğlu et al., 2015). Similarly, the reaction of sodium N-chlorobenzenesulfonamides with heterocyclic compounds highlights the broad synthetic applicability and potential for generating diverse sulfonamide-based molecules (Boberg et al., 1996).

Potential Applications

  • Anticancer and Antimicrobial Activity

    Sulfonamide derivatives have been evaluated for their in vitro anticancer activity against various cancer cell lines, demonstrating potential as therapeutic agents. The ability of these compounds to induce apoptosis in cancer cells by activating specific cellular pathways is a key area of interest (Cumaoğlu et al., 2015). Additionally, some sulfonamide derivatives have shown significant antimicrobial activity, suggesting their utility in combating infectious diseases (Biointerface Research in Applied Chemistry, 2019).

  • Enzyme Inhibition

    Certain sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition activity makes them candidates for treating conditions like glaucoma, epilepsy, and altitude sickness (Sethi et al., 2013).

  • Chemical Probes and Catalysts

    Sulfonamide derivatives can also serve as chemical probes for studying biological systems or as catalysts in chemical reactions. For instance, caged Zn2+ probes based on sulfonamide derivatives have been developed for investigating Zn2+ biology in cells (Aoki et al., 2008).

properties

IUPAC Name

2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-13-15(9-10-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPDEZOEGHRGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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